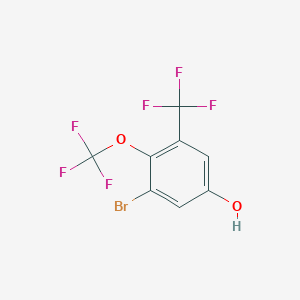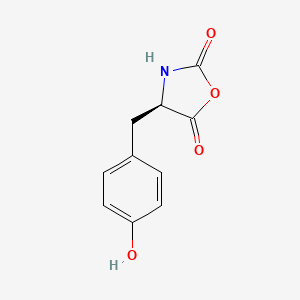
(R)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine-2,5-diones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ®-4-hydroxyphenylglycine with phosgene or a phosgene equivalent to form the oxazolidine-2,5-dione ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
In medicinal chemistry, ®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of ®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione: The enantiomer of the compound .
4-(4-Hydroxyphenyl)oxazolidine-2,5-dione: A similar compound without the chiral center.
Uniqueness
®-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or other similar compounds.
Propriétés
Formule moléculaire |
C10H9NO4 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
(4R)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO4/c12-7-3-1-6(2-4-7)5-8-9(13)15-10(14)11-8/h1-4,8,12H,5H2,(H,11,14)/t8-/m1/s1 |
Clé InChI |
HOEAPYNDVBABMC-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H]2C(=O)OC(=O)N2)O |
SMILES canonique |
C1=CC(=CC=C1CC2C(=O)OC(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


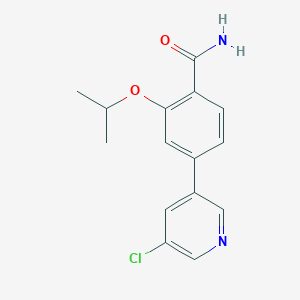
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)

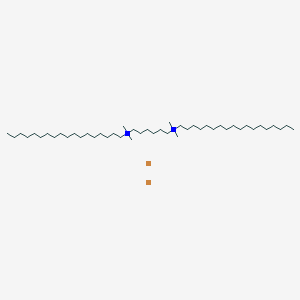
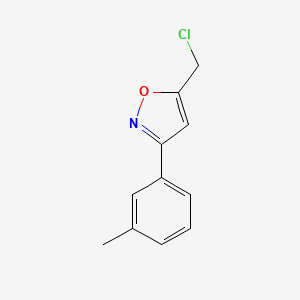
![5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline](/img/structure/B12849443.png)
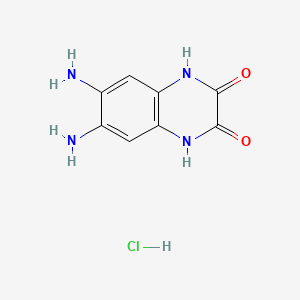
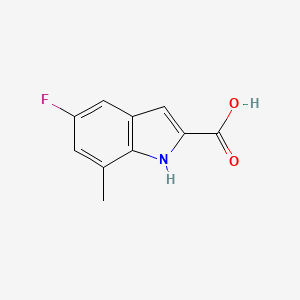



![Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849488.png)
